molecular formula C7H13NO B1593812 N-Cyclopentylacetamide CAS No. 25291-41-2

N-Cyclopentylacetamide

Cat. No.: B1593812
CAS No.: 25291-41-2
M. Wt: 127.18 g/mol
InChI Key: JTSGEWHPQPAXOR-UHFFFAOYSA-N
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Description

N-Cyclopentylacetamide is an organic compound with the molecular formula C7H13NO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cyclopentyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclopentylacetamide can be synthesized through several methods. One common route involves the reaction of cyclopentanamine with acetic anhydride. The reaction proceeds as follows:

Cyclopentanamine+Acetic AnhydrideThis compound+Acetic Acid\text{Cyclopentanamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Cyclopentanamine+Acetic Anhydride→this compound+Acetic Acid

The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopentylacetamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce cyclopentanamine and acetic acid.

    Oxidation: Oxidizing agents can convert this compound to corresponding this compound oxides.

    Substitution: The amide group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: Cyclopentanamine and acetic acid.

    Oxidation: this compound oxides.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Cyclopentylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a building block for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopentylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

    N-Cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-Cyclopropylacetamide: Contains a cyclopropyl group, leading to different chemical properties.

    N-Cyclobutylacetamide: Features a cyclobutyl group, which affects its reactivity and applications.

Uniqueness: N-Cyclopentylacetamide is unique due to its specific ring size and the resulting steric and electronic effects. These properties influence its reactivity and make it suitable for particular applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(9)8-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSGEWHPQPAXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337807
Record name Acetamide, N-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25291-41-2
Record name Acetamide, N-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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